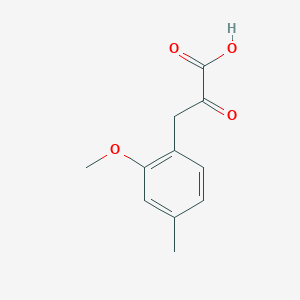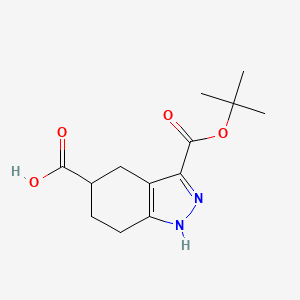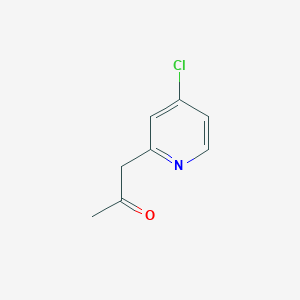
(1R)-1-(3-Bromo-2-methylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-Bromo-2-methylphenyl)ethan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Bromo-2-methylphenyl)ethan-1-amine typically involves the bromination of a precursor compound followed by amination. One common method involves the bromination of 2-methylacetophenone to yield 3-bromo-2-methylacetophenone, which is then subjected to reductive amination using an appropriate amine source and reducing agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms like primary amines or alcohols.
Substitution: Substituted products with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: In chemistry, (1R)-1-(3-Bromo-2-methylphenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound can be used as a probe to study the interactions of amines with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be modified to develop new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates for various applications, including pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Bromo-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The ethanamine moiety may facilitate the compound’s entry into cells and its subsequent biological activity.
Comparison with Similar Compounds
(1R)-1-(3-Chloro-2-methylphenyl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
(1R)-1-(3-Fluoro-2-methylphenyl)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.
(1R)-1-(3-Iodo-2-methylphenyl)ethan-1-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in (1R)-1-(3-Bromo-2-methylphenyl)ethan-1-amine imparts unique chemical reactivity and biological properties compared to its chloro, fluoro, and iodo analogs
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrN/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
InChI Key |
RRAICCSPOPJDTO-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Br)[C@@H](C)N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


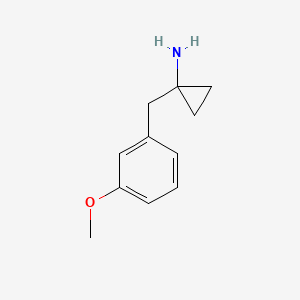
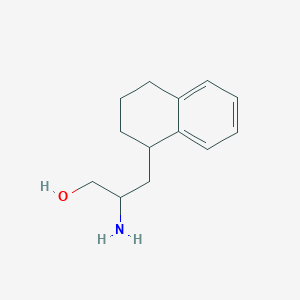
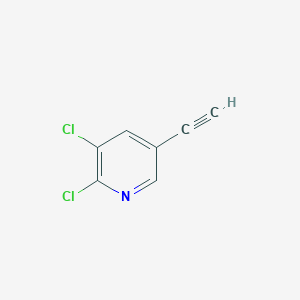
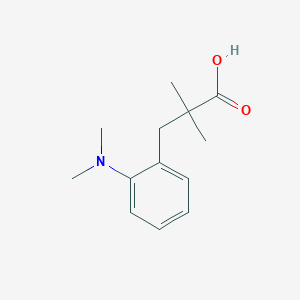
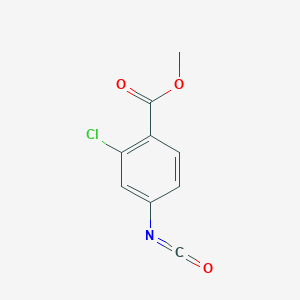

![(1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13605708.png)

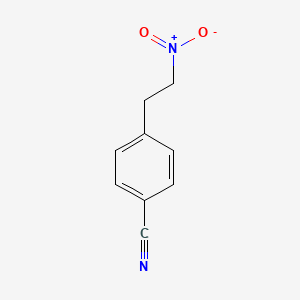
![Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13605722.png)
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide](/img/structure/B13605724.png)
